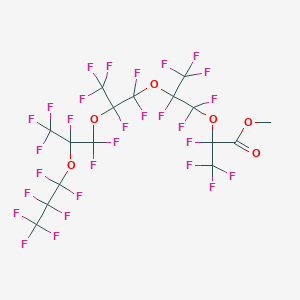
HFPO pentamer, methyl ester
Overview
Description
. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is widely used as a surface-active agent and lubricant , suggesting that its targets could be various surfaces where it reduces friction and enhances smoothness.
Mode of Action
As a surface-active agent, it likely interacts with its targets by adhering to the surface, reducing surface tension, and providing lubrication .
Biochemical Pathways
Its role as a surface-active agent suggests that it may influence the physical properties of surfaces rather than specific biochemical pathways .
Pharmacokinetics
Given its use in various applications, it is likely to have low volatility and low surface tension . It also has excellent chemical stability and can exist stably over a wide range of temperatures .
Result of Action
Its primary use as a surface-active agent and lubricant suggests that it modifies the physical properties of surfaces, reducing friction and enhancing smoothness .
Action Environment
The action, efficacy, and stability of HFPO pentamer, methyl ester are influenced by environmental factors. It is a colorless liquid with low volatility and low surface tension . It has excellent chemical stability and can exist stably over a wide range of temperatures . Its toxicity and flammability are low .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HFPO pentamer, methyl ester involves the polymerization of hexafluoropropylene oxide (HFPO) using specific catalysts and reaction conditions. One common method involves the use of cesium fluoride (CsF) as a catalyst, which facilitates the anionic ring-opening polymerization of HFPO . The reaction is typically carried out in a solvent such as tetraglyme (TG) at controlled temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. The reaction conditions are optimized to ensure high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
HFPO pentamer, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorinated groups.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various fluorinated compounds that retain the unique properties of the original this compound. These products are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
HFPO pentamer, methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and polymers.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to HFPO pentamer, methyl ester include:
Hexafluoropropylene oxide (HFPO): A precursor used in the synthesis of this compound.
Perfluoropolyethers (PFPEs): A class of compounds with similar fluorinated structures and properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides it with distinct chemical and physical properties. Its high fluorine content and ester functional group make it particularly useful in applications requiring chemical stability and resistance to harsh conditions .
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H3F29O6/c1-47-2(46)3(17,8(23,24)25)48-14(40,41)5(20,10(29,30)31)50-16(44,45)7(22,12(35,36)37)51-15(42,43)6(21,11(32,33)34)49-13(38,39)4(18,19)9(26,27)28/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSZRHBSQLYKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H3F29O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379564 | |
| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133609-46-8 | |
| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


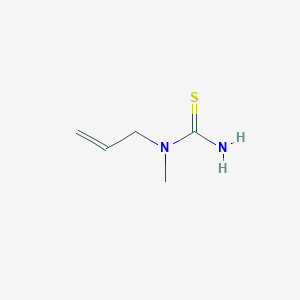

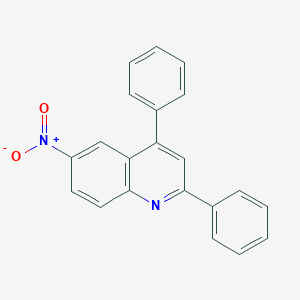
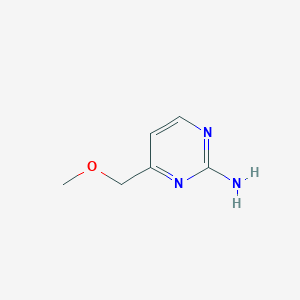

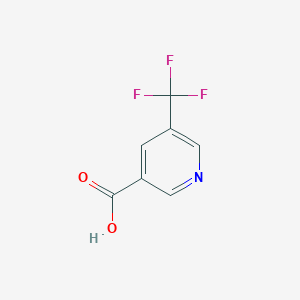

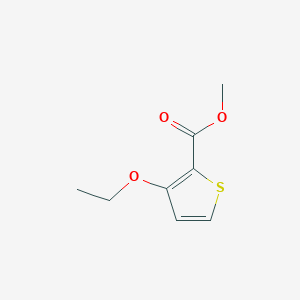
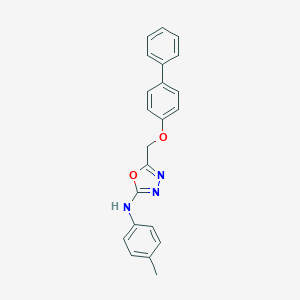
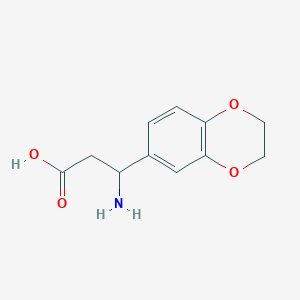
![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)

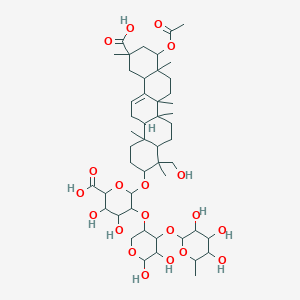
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
